molecular formula C21H25N3O3 B4926202 [4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE

[4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4926202
M. Wt: 367.4 g/mol
InChI Key: GGPJYWPIJOXZPK-UHFFFAOYSA-N
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Description

[4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the tert-butylphenyl and nitrophenylpiperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its structural features enable it to bind to specific proteins or enzymes, providing insights into their functions.

Medicine

In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with biological targets could make it useful in the development of new drugs for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A compound with a similar tert-butylphenyl structure but lacking the piperazine and nitrophenyl groups.

    4-Nitrophenylpiperazine: A compound with a similar nitrophenylpiperazine structure but lacking the tert-butylphenyl group.

Uniqueness

[4-(TERT-BUTYL)PHENYL][4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to its combination of tert-butylphenyl and nitrophenylpiperazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-21(2,3)17-6-4-16(5-7-17)20(25)23-14-12-22(13-15-23)18-8-10-19(11-9-18)24(26)27/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPJYWPIJOXZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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